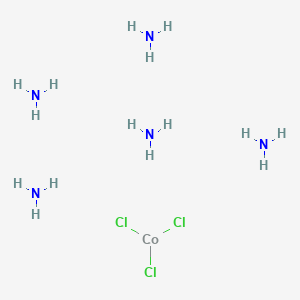
Fenamiphos-sulfoxide D3 (S-methyl D3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenamiphos-sulfoxide D3 (S-methyl D3) is a deuterated isotope analog of fenamiphos-sulfoxide (S-methyl), a derivative of the broad-spectrum, non-volatile organophosphate nematicide fenamiphos. In this compound, the S-methyl protons are replaced by deuterium . This modification is particularly useful in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenamiphos-sulfoxide D3 (S-methyl D3) involves the deuteration of fenamiphos-sulfoxide (S-methyl). The process typically includes the replacement of hydrogen atoms with deuterium atoms in the S-methyl group. This can be achieved through various chemical reactions that introduce deuterium into the molecule .
Industrial Production Methods
Industrial production of Fenamiphos-sulfoxide D3 (S-methyl D3) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in specialized facilities equipped to handle isotope-labeled chemicals .
Chemical Reactions Analysis
Types of Reactions
Fenamiphos-sulfoxide D3 (S-methyl D3) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fenamiphos-sulfone D3 (S-methyl D3).
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The deuterium atoms in the S-methyl group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include fenamiphos-sulfone D3 (S-methyl D3) from oxidation and fenamiphos-sulfide D3 (S-methyl D3) from reduction .
Scientific Research Applications
Fenamiphos-sulfoxide D3 (S-methyl D3) has several scientific research applications, including:
Biology: Employed in studies to understand the metabolic pathways of organophosphate nematicides.
Medicine: Investigated for its potential effects on biological systems and its role in inhibiting acetylcholinesterase, an enzyme critical for nerve function.
Mechanism of Action
Fenamiphos-sulfoxide D3 (S-methyl D3) exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and eventual paralysis of nematodes . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Similar Compounds
Fenamiphos-sulfone D3 (S-methyl D3): An oxidized form of fenamiphos-sulfoxide D3 (S-methyl D3) with similar applications in pesticide analysis.
Fenamiphos D3 (S-methyl D3): The non-oxidized form of the compound, used in similar analytical applications.
Uniqueness
Fenamiphos-sulfoxide D3 (S-methyl D3) is unique due to its specific deuteration, which provides distinct advantages in mass spectrometry analysis. The presence of deuterium atoms allows for more accurate quantification and reduces matrix effects that can interfere with the analysis .
Properties
Molecular Formula |
C13H22NO4PS |
|---|---|
Molecular Weight |
322.38 g/mol |
IUPAC Name |
N-[ethoxy-[3-methyl-4-(trideuteriomethylsulfinyl)phenoxy]phosphoryl]propan-2-amine |
InChI |
InChI=1S/C13H22NO4PS/c1-6-17-19(15,14-10(2)3)18-12-7-8-13(20(5)16)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15)/i5D3 |
InChI Key |
LUQMWGMGWJEGAT-VPYROQPTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)C1=C(C=C(C=C1)OP(=O)(NC(C)C)OCC)C |
Canonical SMILES |
CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)







![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)




